4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde
CAS No.:
Cat. No.: VC13254901
Molecular Formula: C12H12F3NO
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12F3NO |
|---|---|
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | 4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde |
| Standard InChI | InChI=1S/C12H12F3NO/c13-12(14,15)11-7-10(4-3-9(11)8-17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 |
| Standard InChI Key | UIPXFWNFCYGOKK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Composition
Core Molecular Framework
4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)benzaldehyde (C₁₂H₁₂F₃NO; MW: 243.22 g/mol) features a benzaldehyde backbone substituted at the 2-position with a trifluoromethyl group and at the 4-position with a pyrrolidine ring . The IUPAC name, 4-pyrrolidin-1-yl-2-(trifluoromethyl)benzaldehyde, reflects this substitution pattern. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring contributes to molecular rigidity and hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 886500-73-8 | |
| Molecular Formula | C₁₂H₁₂F₃NO | |
| Molecular Weight | 243.22 g/mol | |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | |
| LogP (Octanol-Water) | 3.12 |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies confirm the presence of characteristic signals: a singlet for the aldehyde proton (~10 ppm in ¹H NMR), a quartet for the -CF₃ group in ¹⁹F NMR, and distinct pyrrolidine ring protons. Density Functional Theory (DFT) calculations predict a planar benzaldehyde core with slight distortion due to steric interactions between the pyrrolidine and -CF₃ groups .
Synthetic Pathways and Optimization
Nucleophilic Aromatic Substitution
The primary synthesis route involves nucleophilic substitution on 2-(trifluoromethyl)-4-fluorobenzaldehyde. Pyrrolidine acts as the nucleophile in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF). Reaction optimization studies indicate that temperatures of 80–100°C and 12–24-hour reaction times yield 60–75% product purity, necessitating chromatographic purification.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity |
| Temperature | 80°C | Balances kinetics/thermodynamics |
| Reaction Time | 18 hours | Maximizes conversion |
Alternative Methodologies
A parallel approach involves Suzuki-Miyaura cross-coupling to introduce aromatic substituents post-cyclization, though this method is less common for this specific compound . Recent advances in continuous-flow reactors have potential to improve scalability and reduce byproduct formation.
Physicochemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its high logP (3.12) . It remains stable under inert atmospheres but undergoes gradual oxidation in air, necessitating storage at 2–8°C in sealed containers .
Aldehyde-Driven Reactivity
The aldehyde group participates in condensations (e.g., formation of Schiff bases with amines) and nucleophilic additions (e.g., Grignard reactions). The -CF₃ group withdraws electron density, polarizing the aldehyde carbonyl and enhancing electrophilicity .
Applications in Drug Discovery and Development
Enzyme Inhibition
Derivatives of this compound show promise as reversible inhibitors of lysine-specific demethylase 1 (LSD1), with IC₅₀ values in the nanomolar range. The pyrrolidine ring facilitates binding to the enzyme’s active site, while the -CF₃ group enhances membrane permeability.
Anticancer Activity
In vitro assays against acute myeloid leukemia (AML) cell lines demonstrate dose-dependent cytotoxicity, with apoptosis induction linked to mitochondrial membrane depolarization. Comparative studies indicate 3–5× greater potency than non-fluorinated analogs.
Biological Activity and Mechanistic Insights
Pharmacokinetic Profile
The compound’s moderate logP ensures balanced distribution across lipid bilayers, with a plasma protein binding rate of 89% in rodent models. CYP450 metabolism primarily occurs via oxidation of the pyrrolidine ring, generating inactive metabolites .
Target Engagement
Molecular docking simulations reveal strong interactions with LSD1’s flavin adenine dinucleotide (FAD)-binding domain, mediated by hydrogen bonds between the aldehyde oxygen and Arg316 residue.
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